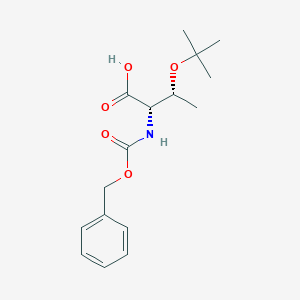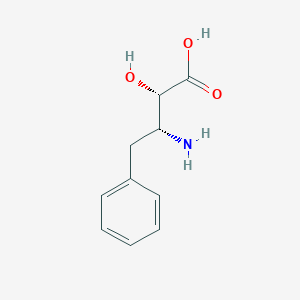![molecular formula C14H22N2O3S B151337 2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid CAS No. 133804-52-1](/img/structure/B151337.png)
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid, commonly known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in research. DPBS is a sulfonic acid derivative of diazepam, a well-known benzodiazepine drug that is commonly used for its anxiolytic and sedative effects. However, unlike diazepam, DPBS is not used for medical purposes but rather as a research tool due to its unique properties.
作用機序
DPBS exerts its effect on the GABA-A receptor by binding to a specific site on the receptor, known as the benzodiazepine site. This binding enhances the effect of GABA on the receptor, leading to an increase in chloride ion influx and subsequent hyperpolarization of the cell membrane. This hyperpolarization results in the inhibition of neuronal activity, leading to the anxiolytic and sedative effects observed with benzodiazepine drugs.
生化学的および生理学的効果
DPBS has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. These effects are mediated through the GABA-A receptor and are similar to those observed with benzodiazepine drugs. However, unlike benzodiazepines, DPBS does not have any affinity for the benzodiazepine binding site on the GABA-A receptor, making it a unique tool for studying the receptor.
実験室実験の利点と制限
DPBS has several advantages as a research tool, including its high potency, selectivity, and lack of affinity for the benzodiazepine binding site. These properties make DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions. However, DPBS also has some limitations, including its limited solubility in aqueous solutions and the potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research involving DPBS, including the development of new analogs with improved properties and the use of DPBS in the study of neurological disorders such as epilepsy and anxiety disorders. Additionally, DPBS could be used in combination with other drugs to enhance their therapeutic effects or to overcome drug resistance. Overall, DPBS has significant potential as a research tool and could lead to the development of new treatments for a wide range of neurological disorders.
科学的研究の応用
DPBS is widely used in scientific research as a tool to study the GABA-A receptor, which is a key player in the central nervous system. DPBS is a positive allosteric modulator of the GABA-A receptor, which means that it enhances the effect of GABA, the main inhibitory neurotransmitter in the brain. This property makes DPBS an ideal tool for studying the role of the GABA-A receptor in various physiological and pathological conditions.
特性
CAS番号 |
133804-52-1 |
|---|---|
製品名 |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
分子式 |
C14H22N2O3S |
分子量 |
298.4 g/mol |
IUPAC名 |
2-(1,4-diazepan-1-yl)-5-propylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22N2O3S/c1-2-4-12-5-6-13(14(11-12)20(17,18)19)16-9-3-7-15-8-10-16/h5-6,11,15H,2-4,7-10H2,1H3,(H,17,18,19) |
InChIキー |
NGNBMODIBJBTLS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
正規SMILES |
CCCC1=CC(=C(C=C1)N2CCCNCC2)S(=O)(=O)O |
同義語 |
2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

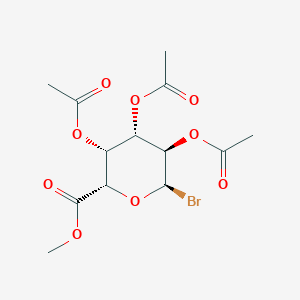
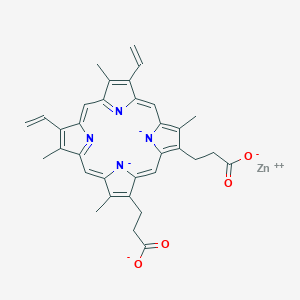
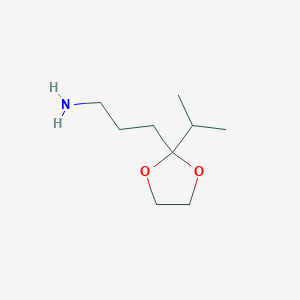
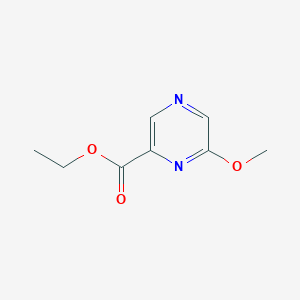
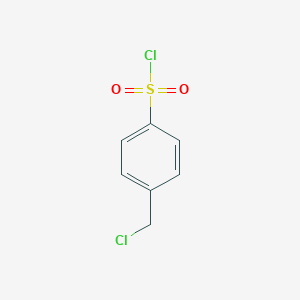
![tert-butyl N-[(1S)-1-[(2R)-5-oxooxolan-2-yl]-2-phenylethyl]carbamate](/img/structure/B151275.png)
![2-Bromo-n-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide](/img/structure/B151278.png)
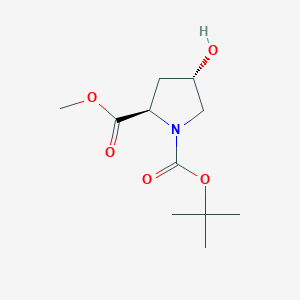
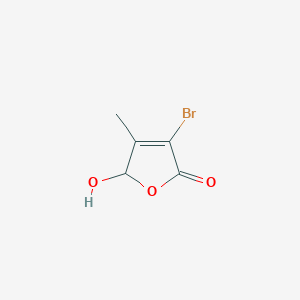
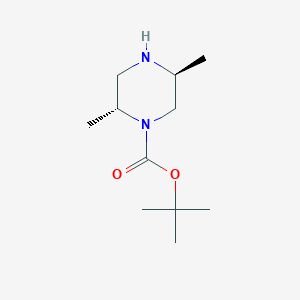
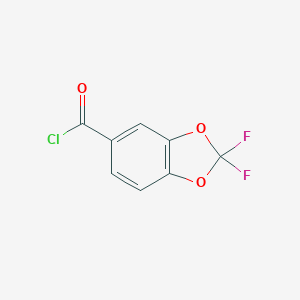
![ethyl (5R)-5-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B151285.png)
